N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Overview
Description
“N-Methoxy-N-methyl-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C10H11N3O2 . It has been used as a reagent in the preparation of N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide .
Synthesis Analysis
The synthesis of indazole compounds, including “N-Methoxy-N-methyl-1H-indazole-3-carboxamide”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-Methoxy-N-methyl-1H-indazole-3-carboxamide” is characterized by a molecular weight of 205.213 Da . The InChI code for this compound is provided in the references .Physical And Chemical Properties Analysis
“N-Methoxy-N-methyl-1H-indazole-3-carboxamide” has a boiling point of 441.4±18.0C at 760 mmHg and a melting point of 106-108C . It is a solid at room temperature .Scientific Research Applications
Pharmacological Applications
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Synthesis of N-Methoxy-N-methylcyanoformamide
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide can be used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide .
Preparation of Esters and Amides
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide can also be used in the chemoselective esterification and amidation of carboxylic acids .
Anticancer Applications
3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Synthesis of Heterocyclic Compounds
Indazole-containing heterocyclic compounds have been synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Treatment of Inflammatory Diseases
3-Methyl-1H-indazole has been shown to inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
Inhibition of Histamine H3 Receptor Activity
3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .
Antihypertensive Applications
Indazole-containing derivatives have a wide variety of medicinal applications, including as antihypertensive agents . These compounds can help in the management of high blood pressure.
Antidepressant Applications
Indazole derivatives also serve as structural motifs in drug molecules used for treating depression . They can influence the brain’s chemical messengers and help alleviate the symptoms of depression.
Anti-Inflammatory Applications
Indazole derivatives possess anti-inflammatory activities . They can inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
Antibacterial Applications
Indazole-containing compounds also exhibit antibacterial activities . They can inhibit the growth of bacteria and can be used in the treatment of bacterial infections.
Anti-HIV Applications
Indazole derivatives have shown anti-HIV activities . They can inhibit the replication of the HIV virus and can be used in the treatment of HIV/AIDS.
properties
IUPAC Name |
N-methoxy-N-methyl-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQALXRUZKPBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NNC2=CC=CC=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581221 | |
Record name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |
CAS RN |
351457-12-0 | |
Record name | N-Methoxy-N-methyl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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